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Compound of Interest

Hexahydrocyclopenta[c]pyrrol-
2(1H)-amine

Cat. No. B033302

Compound Name:

Introduction

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, also known by its synonym N-amino-3-
azabicyclo[3.3.0]octane, is a bicyclic amine of significant interest in medicinal and synthetic
chemistry. Its rigid, fused-ring structure makes it a valuable scaffold in drug design and a key
intermediate in the synthesis of various pharmaceutical compounds, most notably the anti-
diabetic drug Gliclazide.[1][2][3][4][5] A thorough understanding of its spectroscopic properties
is paramount for researchers in drug development and related fields to ensure structural
integrity, purity, and for reaction monitoring. This guide provides an in-depth analysis of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this
compound, offering insights into the interpretation of its spectral features.

Molecular Structure and its Spectroscopic
Implications

The structure of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, with the molecular formula
C7H14N2 and a molecular weight of 126.20 g/mol , consists of a cyclopentane ring fused to a
pyrrolidine ring.[6] This fusion creates a compact and conformationally restricted framework.
The presence of two nitrogen atoms, one of which is a primary amine, dictates many of its
chemical and spectroscopic characteristics. The stereochemistry of the ring fusion (cis or trans)
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will significantly influence the complexity of the NMR spectra. For the purpose of this guide, we
will consider the cis-fused isomer, which is commonly used in the synthesis of Gliclazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. Due to the limited availability of published experimental spectra for the
free base, this section will reference data from a Chinese patent for N-amino-3-azabicyclo[7]
[7]octane, which is a synonym for the target compound, and discuss the expected spectra for
the hydrochloride salt, for which data is more readily available from commercial suppliers.

'H NMR Spectroscopy

The proton NMR spectrum of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is expected to be
complex due to the number of non-equivalent protons in the bicyclic system and potential
second-order coupling effects.

A Chinese patent provides the following *H NMR data in CDCls:

5=7.0(s, 2H)

& = 3.16-3.41 (m, 4H)

5 =2.12 (d, 2H)

0 = 1.35-1.60 (m, 6H)[8]
Interpretation:

e The singlet at 7.0 ppm is likely attributable to the two protons of the primary amine (-NH2). Its
chemical shift can be variable and is affected by concentration and solvent.

e The multiplet between 3.16 and 3.41 ppm can be assigned to the four protons on the
carbons adjacent to the pyrrolidine nitrogen.

e The doublet at 2.12 ppm likely corresponds to two of the methylene protons on the
cyclopentane ring.
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e The multiplet between 1.35 and 1.60 ppm would account for the remaining six protons of the
cyclopentane ring.

For the hydrochloride salt, the amine protons would likely appear as a broad singlet at a much
lower field (further downfield) due to protonation, and the adjacent methylene protons would
also experience a downfield shift.

3C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon
atoms and their chemical environment.

The same Chinese patent provides the following 3C NMR data in CDCls:

e 5=51.9
e 5=40.6
e 5=315
e 5=254[8]

Interpretation: Due to the symmetry in the cis-fused bicyclic system, we observe four distinct
signals:

e 0 =51.9 ppm: This downfield signal is assigned to the two equivalent carbons of the
pyrrolidine ring adjacent to the nitrogen atom (C-N).

e 0 =40.6 ppm: This signal corresponds to the two equivalent bridgehead carbons.

e 0 =31.5 ppm: This upfield signal is attributed to the two equivalent methylene carbons on the
cyclopentane ring adjacent to the bridgehead carbons.

e 0 =25.4 ppm: The most upfield signal is assigned to the remaining methylene carbon of the
cyclopentane ring.

Experimental Protocols
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NMR Sample Preparation

o Sample: Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (or its hydrochloride salt).
e Solvent: Deuterated chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-de).

e Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated
solvent.

 Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (O ppm).
e Instrumentation: A 400 MHz or higher field NMR spectrometer.

e Acquisition: Acquire *H and 3C NMR spectra at room temperature. For 13C NMR, a proton-
decoupled sequence is standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a
specific experimental spectrum for Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is not readily
available in the public domain, we can predict the characteristic absorption bands based on its
structure.

Predicted IR Absorption Bands:

Wavenumber (cm~?) Vibration Mode Functional Group

N-H stretch (asymmetric and

3400-3250 symmetric) Primary Amine (-NH2)
2950-2850 C-H stretch Aliphatic (CHz2, CH)
1650-1580 N-H bend (scissoring) Primary Amine (-NHz2)
1470-1430 C-H bend (scissoring) Methylene (CH-2)
1150-1050 C-N stretch Aliphatic Amine
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Causality in IR Spectroscopy: The presence of the primary amine is the most distinguishing
feature. The N-H stretching vibrations typically appear as two distinct bands in the 3400-3250
cm~1 region for a primary amine. The C-H stretching of the aliphatic rings will be prominent in
the 2950-2850 cm~* region. The C-N stretching vibration is also a key indicator of the amine
functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. PubChem indicates that a GC-MS spectrum is
available in a Russian patent (RU2754708C1), though the spectrum itself is not directly
displayed.[7]

Expected Fragmentation Pattern:

The molecular ion peak (M*) for Hexahydrocyclopenta[c]pyrrol-2(1H)-amine would be
observed at m/z = 126. The fragmentation of bicyclic amines upon electron impact can be
complex. Key fragmentation pathways would likely involve:

o 0-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common
fragmentation pathway for amines. This would result in the loss of an ethyl or propyl radical
from the cyclopentane ring, leading to resonance-stabilized fragments.

e Loss of the Amino Group: Cleavage of the N-N bond could lead to a fragment corresponding
to the bicyclic core at m/z = 110.

e Ring Opening and Fragmentation: The fused ring system can undergo ring-opening followed
by further fragmentation, leading to a series of smaller fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

o Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.qg.,
methanol or dichloromethane).

e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

¢ Injection: A small volume (e.g., 1 pL) of the sample solution is injected into the GC inlet.
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o Temperature Program: A temperature gradient is used to separate the components of the

sample. For this compound, a starting temperature of around 60°C, ramping up to 250°C

would be appropriate.

e MS lonization: Electron Impact (El) at 70 eV is the standard ionization method for GC-MS.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio.

Data Visualization

NMR Data Summary

Nucleus Chemical Shift Multiplicity Assignment
(ppm)

H 7.0 singlet -NHz

1H 3.16-3.41 multiplet -CHz2-N-

H 2.12 doublet Cyclopentane -CHa-

H 1.35-1.60 multiplet Cyclopentane -CHz-

13C 51.9 - Pyrrolidine -CHz2-N-

13C 40.6 - Bridgehead -CH-

13C 31.5 - Cyclopentane -CHz-

13C 25.4 - Cyclopentane -CHa-

Note: The *H and 3C NMR data are based on information from a Chinese patent for N-amino-

3-azabicyclo[7][7]octane.[8]

Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of Hexahydrocyclopenta[c]pyrrol-2(1H)-
amine.

Conclusion

The spectroscopic characterization of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is
essential for its application in research and development. While a complete set of publicly
available experimental data is challenging to find, by combining data from patents and
theoretical predictions, a comprehensive understanding of its NMR, IR, and MS profiles can be
achieved. The provided data and protocols in this guide serve as a valuable resource for
scientists working with this important bicyclic amine, enabling them to confidently identify and
assess the purity of their samples. Further research and publication of a complete, verified set
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of spectroscopic data for the free base would be a valuable contribution to the scientific
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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